molecular formula C22H39N5O5 B14424886 N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide CAS No. 87117-82-6

N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide

Cat. No.: B14424886
CAS No.: 87117-82-6
M. Wt: 453.6 g/mol
InChI Key: MXKCKZUNFDFCBX-DKIMLUQUSA-N
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Description

N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled on a solid resin support, which simplifies purification and allows for automation. The resin-bound peptide is subjected to repeated cycles of deprotection and coupling until the desired sequence is obtained. The final peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Mechanism of Action

The mechanism of action of N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and modulate biological pathways sets it apart from other acetylated peptides .

Properties

CAS No.

87117-82-6

Molecular Formula

C22H39N5O5

Molecular Weight

453.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]propanoyl]-N-[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H39N5O5/c1-12(2)11-16(25-15(6)28)19(29)24-14(5)22(32)27-10-8-9-17(27)20(30)26-18(13(3)4)21(31)23-7/h12-14,16-18H,8-11H2,1-7H3,(H,23,31)(H,24,29)(H,25,28)(H,26,30)/t14-,16-,17-,18-/m0/s1

InChI Key

MXKCKZUNFDFCBX-DKIMLUQUSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC)NC(=O)[C@H](CC(C)C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC)NC(=O)C

Origin of Product

United States

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